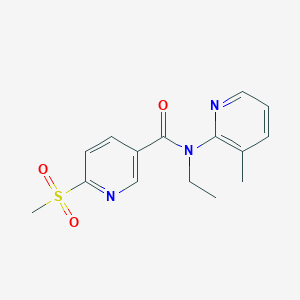

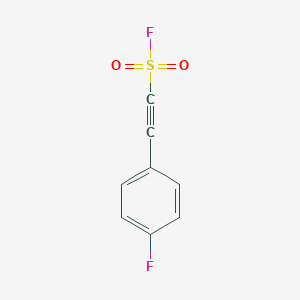

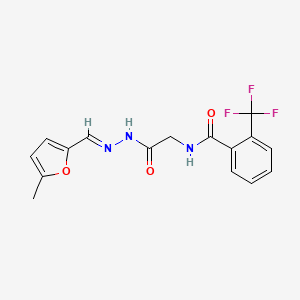

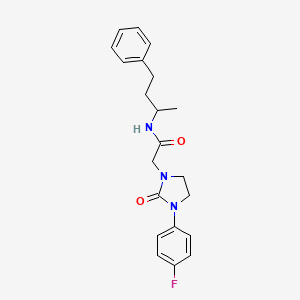

2-(4-Fluorophenyl)ethynesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Fluorophenyl)ethynesulfonyl fluoride is a chemical compound that has been studied for its unique properties and potential applications in various fields of chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for understanding its characteristics and synthesis.

Synthesis Analysis

The synthesis of related sulfonyl fluoride compounds has been explored in the literature. For instance, a two-step, on-water procedure for the synthesis of ethenesulfonyl fluoride (ESF) has been described, which involves the reaction of 2-chloroethanesulfonyl chloride with potassium bifluoride followed by dehydrochlorination with magnesium oxide to yield ESF in high yield . Additionally, a rhodium(III)-catalyzed oxidative coupling method has been developed for the synthesis of 2-aryl ethenesulfonyl fluorides, which demonstrates the feasibility of coupling less reactive ESF with sp2 C–H bonds to create new sulfonyl fluoride scaffolds . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The conformational landscape of a related molecule, 2-(4-fluoro-phenyl)-ethylamine, has been studied, revealing the impact of fluorine substitution on the molecule's conformation . The study utilized spectroscopic techniques and quantum chemical calculations to identify different conformers and their energetic ordering. This research provides a foundation for understanding how fluorine substitution might affect the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of sulfonyl fluorides has been explored, particularly in the context of the SuFEx click reaction, which is a method for forming covalent bonds between sulfur(VI) fluorides and organic substrates . The research on 2-aryl ethenesulfonyl fluorides indicates that these compounds can be used as coupling partners in C–H bond activation strategies, suggesting that this compound may also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

Although the provided papers do not directly discuss the physical and chemical properties of this compound, they do offer insights into related compounds. For example, the selective "turn-on" fluorescent and colorimetric sensing of fluoride ion using a different compound based on excited-state proton transfer has been reported . This indicates that sulfonyl fluoride compounds can interact with fluoride ions in a selective manner, which could be relevant for the sensing applications of this compound.

Propriétés

IUPAC Name |

2-(4-fluorophenyl)ethynesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPNMHXLKZECLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CS(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

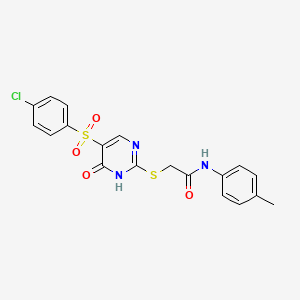

![4-methoxy-2-{2-[({[3-(trifluoromethyl)benzyl]oxy}imino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B3019435.png)

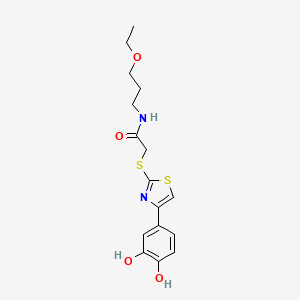

![N-(2'-(3-hydroxyazetidin-1-yl)-2-methyl-6'-morpholino-[3,4'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3019450.png)